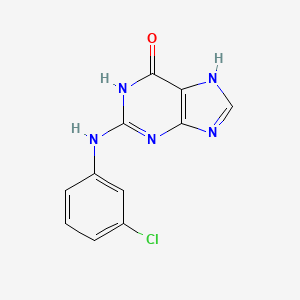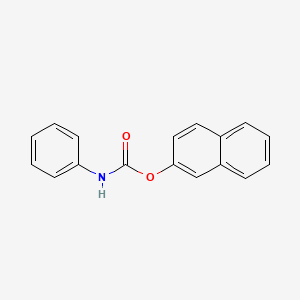![molecular formula C12H9N3O4 B11855480 [(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid CAS No. 112858-85-2](/img/structure/B11855480.png)
[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid is a complex organic compound that features an imidazoquinoline core Imidazoquinolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the imidazoquinoline core, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Wissenschaftliche Forschungsanwendungen
2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The imidazoquinoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid can be compared with other imidazoquinoline derivatives, such as:
Imiquimod: Known for its antiviral and antitumor activities.
Resiquimod: Used as an immune response modifier.
Tilorone: An antiviral agent with a broad spectrum of activity.
The uniqueness of 2-((2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy)acetic acid lies in its specific structural features and the resulting biological activities, which may differ from those of other imidazoquinoline derivatives.
Eigenschaften
CAS-Nummer |
112858-85-2 |
|---|---|
Molekularformel |
C12H9N3O4 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-[(2-oxo-1,3-dihydroimidazo[4,5-b]quinolin-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H9N3O4/c16-10(17)5-19-7-1-2-8-6(3-7)4-9-11(13-8)15-12(18)14-9/h1-4H,5H2,(H,16,17)(H2,13,14,15,18) |
InChI-Schlüssel |
ANBLGOPBKUCVNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(C=C2C=C1OCC(=O)O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






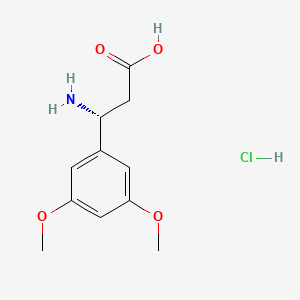
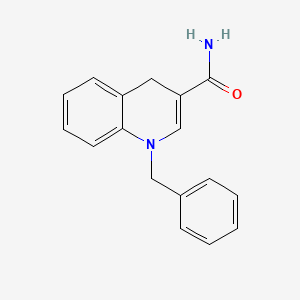


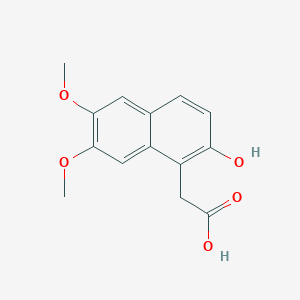
![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)
